Product packaging for Disperse Orange 37(Cat. No.:CAS No. 13301-61-6)

Disperse Orange 37

Cat. No.: B041169
CAS No.: 13301-61-6
M. Wt: 392.2 g/mol
InChI Key: KHZRTXVUEZJYNE-UHFFFAOYSA-N
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Description

Disperse Orange 37 is a synthetic anthraquinone disperse dye renowned for its vibrant orange hue and excellent thermal stability. Its primary research application is in the dyeing and characterization of synthetic hydrophobic fibers, most notably polyester (PET) and acetate, as well as in the modification of engineering plastics. The compound's mechanism of action relies on its non-ionic nature and low aqueous solubility, allowing it to be applied from a fine aqueous dispersion at high temperatures (typically 130°C). Under these conditions, the polymer chains swell, enabling the dye molecules to diffuse into the fiber and solidify upon cooling, resulting in a wash-fast coloration. For researchers, this compound is an invaluable tool for studying dyeing kinetics, colorfastness to light and washing, and the relationship between polymer morphology and dye uptake. It is also employed as a model compound in the development of advanced wastewater treatment processes for the removal of colorants and in the creation of colored masterbatches for plastics. This product is provided as a high-purity standard to ensure reproducible and reliable results in your investigative work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15Cl2N5O2 B041169 Disperse Orange 37 CAS No. 13301-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H15Cl2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZRTXVUEZJYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044538
Record name C.I. Disperse Orange 37
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Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13301-61-6, 12223-33-5
Record name Disperse Orange 37
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Record name C.I. Disperse Orange 37
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Record name Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
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Record name C.I. Disperse Orange 37
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Record name 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile
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Record name Propanenitrile, 3-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]
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Record name DISPERSE ORANGE 37
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Toxicological and Genotoxicological Investigations of Disperse Orange 37

Ecotoxicological Considerations

The release of Disperse Orange 37 into the environment through textile effluents is a significant ecotoxicological concern. researchgate.net It has been detected in river water, indicating its persistence and potential to contaminate aquatic ecosystems. researchgate.net For example, this compound was detected in the Khniss River in Tunisia at a concentration of 6.438 μg/L. researchgate.net While some studies on similar disperse dyes have shown toxic effects on aquatic organisms, specific ecotoxicity data for this compound on various aquatic species is still an area requiring further research. 182.160.97nih.gov

Impact on Aquatic Ecosystems and Organisms

This compound, an azobenzene (B91143) disperse dye, has been identified as a contaminant in aquatic environments, primarily through the discharge of textile industry effluents. tsu.educetesb.sp.gov.br Azo dyes, as a class, can disrupt aquatic ecosystems by increasing water turbidity, which reduces the penetration of sunlight and can harm aquatic life. researchgate.net

Specific toxicological data for this compound on aquatic organisms is limited, but available studies provide insight into its potential impact. In a screening assessment, two aquatic toxicity values were reported for this compound based on studies with an invertebrate and a fish species. These studies, while conducted with low confidence due to a lack of detail, suggest a potential for toxicity in aquatic fauna.

Table 1: Aquatic Toxicity of this compound

Test Organism Species Exposure Duration Endpoint Result (mg/L)
Invertebrate Daphnia magna 48 hours EC50 >100
Fish Danio rerio (Zebrafish) 96 hours LC50 >100

EC50: The concentration of a substance that causes a defined effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.

Furthermore, research on a commercial black dye product containing this compound demonstrated genotoxic effects on the plant cells of Allium cepa (common onion). unesp.br The study observed significant frequencies of chromosomal and nuclear aberrations in the root cells exposed to the dye mixture, indicating its potential to cause genetic damage in aquatic flora. unesp.br

Studies on Environmental Release and Contamination

The primary route of environmental release for this compound is through wastewater from textile dyeing facilities. tsu.eduresearchgate.net It is a component of commercial dye formulations, such as Dispersol Black Dye, used for synthetic fibers. researchgate.net Studies have shown that a percentage of the dye used in industrial processes is not fixed to the fabric and is discharged into wastewater. researchgate.net

A significant case study investigated the contamination of the Cristais River in São Paulo, Brazil, by a textile dye processing plant. researchgate.netcapes.gov.br This study identified this compound as one of the prevalent dyes in the treated industrial effluent, the raw river water, and the sludge from a downstream drinking water treatment plant (DWTP). researchgate.netcapes.gov.br The concentrations detected in various environmental samples highlight the persistence of the dye and the inefficiency of conventional wastewater treatment in its complete removal. researchgate.netnih.gov

Table 2: Concentration of this compound in Environmental Samples from the Cristais River Study

Sample Type Concentration (µg/L) Reference
Raw Industrial Effluent 316 researchgate.net
Treated Industrial Effluent 126 researchgate.net
River Water (Downstream) Detected, not quantified capes.gov.brecotoxbrasil.org.br
DWTP Sludge Detected, not quantified capes.gov.br

This compound has also been detected in sediment samples collected downstream from industrial discharge points, indicating that it can adsorb onto particulate matter and accumulate in riverbeds. tandfonline.com More recently, azobenzene disperse dyes, including this compound, have been identified in indoor house dust, suggesting that the dye can be shed from textiles and become a component of the indoor environment. nih.gov

Formation of Hazardous Metabolites (e.g., Aromatic Amines)

A significant toxicological concern associated with this compound, like other azo dyes, is its potential to break down and form hazardous metabolites, particularly aromatic amines. tsu.edunih.gov The reductive cleavage of the azo bond (–N=N–) can release the constituent aromatic amines, some of which are known or suspected carcinogens. nih.goveuropa.eu This biotransformation can occur under anaerobic conditions, such as those found in sediments or mediated by intestinal microflora. asm.org

Research has quantified the contribution of this compound to the mutagenic activity of effluent samples using the Salmonella/microsome assay. These findings indicate that while the dye itself is a contributing factor, other compounds, likely including its aromatic amine metabolites, are also responsible for the effluent's genotoxic potential. nih.gov

Table 3: Contribution of this compound to Effluent Mutagenicity (Salmonella strain YG1041)

Effluent Sample Metabolic Activation (S9) Contribution to Mutagenicity Reference
Raw Effluent With S9 0.5% nih.gov
Raw Effluent Without S9 11.5% nih.gov
Treated Effluent With S9 6.0% nih.gov
Treated Effluent Without S9 4.4% nih.gov

Environmental Fate and Transport of Disperse Orange 37

Occurrence in Industrial Effluents and Wastewater

The manufacturing and application of Disperse Orange 37 in textile dyeing processes are significant sources of its release into the environment. Industrial effluents from these facilities often contain residual amounts of the dye that were not fixed to the fibers during the dyeing process. It is estimated that approximately 10% of the dye used in industrial processes is discharged into the environment as wastewater. researchgate.net

Concentrations in Raw and Treated Effluents

Studies have consistently detected this compound in both raw and treated effluents from textile dyeing plants. Research on a dye processing plant effluent found this compound at a concentration of 316 µg/L in the raw effluent. researchgate.netresearchgate.net Even after treatment, the concentration remained significant at 126 µg/L, indicating that conventional wastewater treatment systems are not fully effective at removing this compound. researchgate.netresearchgate.net Another study noted that while some azo dyes are adsorbed to sludge or biodegraded, many, including this compound, pass through activated sludge systems. researchgate.net The ZDHC (Zero Discharge of Hazardous Chemicals) Foundation includes this compound in its wastewater guidelines, highlighting its relevance as a parameter to be monitored in textile industry effluents. lederpiel.com

Table 1: Concentration of this compound in Industrial Effluents

Sample Type Concentration (µg/L) Reference
Raw Effluent 316 researchgate.netresearchgate.net
Treated Effluent 126 researchgate.netresearchgate.net

Presence in Drinking Water Sources

The discharge of inadequately treated textile effluents into water bodies that serve as sources for drinking water has led to the detection of this compound in these sources. smolecule.com One investigation into the mutagenic activity of water from the Cristais River in Brazil, which receives effluent from a textile dye processing plant, identified this compound as a contaminant. researchgate.netnih.gov The study found that the chlorination process used in drinking water treatment could react with this compound and its degradation products to form mutagenic compounds, which were then detected in the drinking water. nih.gov This highlights a significant pathway for human exposure to this dye and its transformation products. nih.govscientificlabs.co.uksigmaaldrich.com

Distribution and Persistence in Environmental Compartments

Once released into the environment, this compound can be distributed across various environmental compartments, including water, sediment, and even indoor environments. Its persistence is a key factor in its environmental impact.

Detection in River Water and Sediments

This compound has been detected in river water and sediments, particularly downstream from textile mill discharges. cetesb.sp.gov.br A study on the Cristais River in Brazil found concentrations of this compound ranging from 1.65 ng/L to 316 µg/L in various water samples. researchgate.net While azo disperse dyes are generally hydrophobic and would be expected to adsorb to sediment, their formulation with dispersing agents can increase their water solubility, allowing for a greater presence in the water column. cetesb.sp.gov.br Nevertheless, the compound has also been identified in river sediments, indicating its potential to accumulate in this environmental sink. proquest.com

Presence in House Dust and Indoor Environments

Recent studies have revealed the presence of this compound in indoor environments, specifically in house dust. duke.edu This is a growing area of concern as it suggests that the dye can be shed from textiles such as clothing and upholstery and accumulate in dust particles. nih.gov The presence of this compound in house dust indicates a potential for human exposure, particularly for young children who have more direct contact with dust through crawling and hand-to-mouth behaviors. duke.edunih.gov Analytical standards for this compound are commercially available for its detection in such matrices. nih.govnih.gov

Degradation and Transformation Pathways

The degradation of this compound in the environment can occur through various biological and chemical processes. Under aerobic conditions, the degradation of azo dyes can be challenging. However, some microorganisms have shown the ability to break them down. For instance, certain bacteria can degrade and detoxify toxic dyes present in textile effluents. researchgate.net The lignin-degrading fungus Phanerochaete chrysosporium has been shown to mineralize several hydrophobic azo dyes, with degradation enhanced by certain substituents on the dye molecule. ohsu.edu

The azo linkage (-N=N-) in this compound can undergo photodegradation under UV light, leading to the formation of various degradation products. A significant transformation pathway involves the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. nih.gov In the case of this compound, this can result in the formation of compounds such as 2,6-dichloro-4-nitroaniline (B1670479). researchgate.netnih.gov These degradation products can sometimes be more hazardous than the parent dye.

Photodegradation Research

Photodegradation is a significant pathway for the transformation of this compound in the environment. The azo linkage within the dye's structure can undergo cleavage when exposed to UV light, leading to the formation of various degradation products. Research has shown that the molecular packing in amorphous organic glasses can significantly influence the photostability of this compound. nih.gov

Studies using physical vapor deposition to create glasses of this compound with varying densities have demonstrated a strong correlation between glass density and photostability. nih.gov By optimizing the substrate temperature during deposition, the photostability of the dye can be increased by as much as a factor of 50 compared to a liquid-cooled glass. nih.gov This enhanced stability is attributed to the denser packing of molecules, which impedes the molecular rearrangements necessary for photodegradation. nih.govrsc.org Coarse-grained molecular simulations support these findings, indicating that higher density glasses exhibit substantially increased photostability. nih.gov While denser packing significantly inhibits the photoisomerization of this compound, its effect on photodegradation is less pronounced, with a 1.3% increase in glass density slowing photodegradation by a factor of 1.5. rsc.org

Bioremediation and Biodegradation Studies

Bioremediation offers a promising and environmentally friendly approach to treating wastewater containing this compound. This process utilizes microorganisms to break down the dye into less harmful substances. dergipark.org.trresearchgate.net Various microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes. nih.govijcmas.com

The primary mechanism of bacterial degradation of azo dyes like this compound involves the enzymatic cleavage of the azo bond (–N=N–). nih.govtandfonline.com This reductive cleavage is carried out by enzymes called azoreductases, which are produced by various bacteria. ijcmas.comtandfonline.comsciensage.info The process typically occurs under anaerobic or anoxic conditions, where the dye acts as an electron acceptor. ijcmas.comtandfonline.com The breakdown of the azo bond results in the formation of aromatic amines, which are often colorless but can still be hazardous. tandfonline.comresearchgate.net These intermediates can then be further degraded, often under aerobic conditions, into simpler, non-toxic compounds like carbon dioxide and water. ijcmas.comtandfonline.com Besides azoreductases, other enzymes such as laccases, peroxidases, and nitroreductases can also be involved in the biodegradation process. ijcmas.comsciensage.infosciensage.info

Specific microbial strains have been investigated for their efficacy in degrading this compound. One notable example is the alkaliphilic bacterium Pseudomonas DL17, which was isolated from a hyper-saline lake. sciensage.info This strain has shown significant potential for the complete mineralization of the dye. sciensage.infosciensage.info

Under optimal conditions of pH 9.0 and a temperature of 37°C, Pseudomonas DL17 was able to completely mineralize the experimental concentration of Disperse Orange 3 within 24 hours. sciensage.info The degradation pathway involves the activity of several enzymes, including azo reductase and nitroreductase, which showed increased activity in the presence of the dye. sciensage.infosciensage.info The initial cleavage of the azo bond by Pseudomonas DL17 leads to the formation of metabolites such as p-nitroaniline and catechol. sciensage.infosciensage.info

Table 1: Biodegradation of Disperse Orange 3 by Pseudomonas DL17

Parameter Condition/Result Reference
Microbial Strain Pseudomonas DL17 (alkaliphile) sciensage.info
Optimal pH 9.0 sciensage.info
Optimal Temperature 37°C sciensage.info
Degradation Time Complete mineralization within 24 hours sciensage.info
Concentration Range Tested 100-300 mg/L sciensage.info
Key Enzymes Involved Azo reductase, Nitroreductase, CYP450 sciensage.infosciensage.info
Identified Metabolites p-nitroaniline, p-phenylenediamine, acetanilide, catechol sciensage.infosciensage.info
Microbial Degradation Mechanisms (e.g., Azo Reductase Activity)

Advanced Oxidation Processes and Treatment Technologies

In addition to biological methods, several physical and chemical treatment technologies have been developed to remove this compound from wastewater. These include advanced oxidation processes (AOPs) and adsorption techniques. mdpi.comijcce.ac.ir

Electrocoagulation (EC) is an electrochemical method that has proven effective in treating textile wastewater containing disperse dyes. ijcce.ac.ir The process involves the in-situ generation of coagulants through the dissolution of metal electrodes (typically aluminum or iron) when an electrical current is applied. ijcce.ac.irrsc.org These coagulants destabilize and aggregate the dye molecules, which can then be removed by sedimentation or flotation. ijcce.ac.ir

Studies have shown that EC can achieve high removal efficiencies for color and chemical oxygen demand (COD). For instance, in the treatment of a synthetic solution of Disperse Orange 30, a maximum removal efficiency of 97% was achieved at pH 6, a reaction time of 30 minutes, and a voltage of 10 V using Titanium (Ti) and Aluminium (Al) electrodes. ijcce.ac.ir The combination of EC with other processes, such as electroflotation, can further enhance removal efficiency. mdpi.com

Table 2: Electrocoagulation Treatment of Disperse Dyes

Parameter Optimal Condition Removal Efficiency Reference
pH 6 97% (Color) ijcce.ac.ir
Reaction Time 30 minutes 97% (Color) ijcce.ac.ir
Voltage 10 V 97% (Color) ijcce.ac.ir

| Electrodes | Titanium (Anode), Aluminium (Cathode) | 97% (Color) | ijcce.ac.ir |

Adsorption is a widely used technique for dye removal that utilizes porous materials to bind dye molecules from solution. mdpi.com Olive pomace, a solid waste by-product from olive oil production, has emerged as a low-cost and effective biosorbent for disperse dyes. mdpi.comresearchgate.nettuiasi.ro It is primarily composed of cellulose, hemicellulose, and lignin, which provide active sites for dye adsorption. mdpi.comtuiasi.ro

Research has demonstrated the excellent performance of olive pomace in sequestering Disperse Orange from wastewater. mdpi.comresearchgate.net The adsorption capacity is influenced by several factors, including contact time, pomace dosage, pH, and temperature. mdpi.comresearchgate.net The process is generally fast, with the maximum amount of dye being adsorbed relatively quickly. mdpi.com Furthermore, the adsorbed dye can be recovered, allowing for the potential recycling of both the adsorbent material and the dye, which presents a sustainable and environmentally friendly approach. mdpi.comresearchgate.net

Electrocoagulation Applications

Hydrolytic Stability in Aqueous Environments

The hydrolytic stability of a chemical compound refers to its resistance to undergo hydrolysis, a chemical reaction in which a molecule of water breaks one or more chemical bonds. For disperse dyes like this compound, this property is crucial in determining their persistence and fate in aqueous environments.

General Research Findings

Studies have shown that for many azo dyes, hydrolysis is not considered a significant degradation pathway in the pH range of 4 to 9, which is representative of most natural water bodies. scbt.comscbt.com The chemical structure of disperse dyes is designed to be stable under the high temperatures and aqueous conditions of the dyeing process, a property that extends to their environmental persistence. aatcc.org While some specialized "alkali-clearable" disperse dyes are intentionally designed to be susceptible to hydrolysis under highly alkaline conditions to facilitate removal after dyeing, this is not a general characteristic of all disperse dyes. icrc.ac.ir

The primary degradation route for azo dyes like this compound in the environment is typically through reductive cleavage of the azo bond (-N=N-) under anaerobic conditions, rather than through hydrolysis. scbt.com One source does mention that in aqueous environments, this compound may hydrolyze, which could affect its stability and color properties, but this is a general statement without specific data to quantify the rate or extent of this process under environmental conditions. solubilityofthings.com

Influence of Environmental Factors

The rate of hydrolysis can be influenced by factors such as pH and temperature. However, for disperse dyes, significant hydrolysis is generally not observed under environmentally relevant conditions. scbt.comscbt.com While extreme pH values and high temperatures can promote hydrolysis of certain chemical linkages, the fundamental structure of most disperse dyes, including the azo linkage in this compound, is inherently stable against this form of degradation in typical aquatic ecosystems.

Data on Hydrolytic Stability

The table below summarizes the general hydrolytic stability of disperse dyes based on available information.

Table 1: General Hydrolytic Stability of Disperse Dyes in Aqueous Environments

Parameter Finding Source(s)
General Stability Considered to be hydrolytically stable in aqueous environments. scbt.comaatcc.org
Primary Degradation Pathway Reductive cleavage of the azo-bond is the major degradation pathway, not hydrolysis. scbt.com
pH Influence Hydrolysis is not a significant degradation pathway in the environmental pH range of 4-9. scbt.comscbt.com
Quantitative Data Specific hydrolysis rate constants and half-life data for this compound are not reported in the reviewed literature.

Advanced Analytical Methodologies for Disperse Orange 37

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the separation and analysis of Disperse Orange 37 from complex mixtures. Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are extensively utilized.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a powerful technique for the analysis of this compound, offering high resolution and sensitivity. sielc.comd-nb.info A typical HPLC method for this compound involves a reverse-phase (RP) approach. sielc.com The separation is often achieved on a C18 column, such as an Agilent ZORBAX SB-C18 or a Phenomenex Kinetex UHPLC column. spkx.net.cnlcms.cz The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and water. sielc.comspkx.net.cn To ensure compatibility with mass spectrometry, formic acid may be used in the mobile phase instead of phosphoric acid. sielc.com

High-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) is a widely used method for the detection and quantification of this compound. spkx.net.cnnih.gov This technique allows for the monitoring of absorbance at multiple wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment. lcms.cz

In one study, an HPLC-DAD method was developed to detect several disperse dyes, including this compound, in water samples. The method demonstrated good repeatability and accuracy, with detection limits in the nanogram range. nih.gov Another application involved the determination of 16 illegally added industrial dyes in food products. spkx.net.cn This HPLC-DAD method used an Agilent ZORBAX SB-C18 column and a mobile phase of acetonitrile and water, achieving limits of detection (LOD) between 0.26 and 0.88 mg/kg and limits of quantification (LOQ) from 0.82 to 2.52 mg/kg in various food matrices. spkx.net.cn Research has also shown the use of HPLC-DAD to identify this compound as a component in a commercial black dye product used in the textile industry. researchgate.net

Table 1: HPLC-DAD Method Parameters for this compound Analysis

Parameter Details
Column Agilent ZORBAX SB-C18
Mobile Phase Acetonitrile and Water
Flow Rate 0.8 mL/min
LOD (in food) 0.26–0.88 mg/kg
LOQ (in food) 0.82–2.52 mg/kg
Spiked Recoveries 81.0%–110.3%

Data sourced from a study on the determination of illegally added industrial dyes in foods. spkx.net.cn

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and selective method for the analysis of this compound. lcms.czyoungin.com This technique is especially valuable for the analysis of polar and thermally labile compounds like disperse dyes. youngin.com LC-MS/MS methods have been developed for the screening and quantification of a wide range of synthetic dyes in textiles. lcms.cz

In a study analyzing 47 synthetic dyes, a fast and highly sensitive LC-MS/MS method was described using a triple quadrupole UFMS system. lcms.cz This method demonstrated that while some matrix effects can be observed, they can often be mitigated by adjusting sample concentrations. lcms.cz For instance, this compound exhibited a strong matrix effect at a concentration of 10 ng/mL, which was significantly reduced at 50 ng/mL. lcms.cz The identity of this compound can be confirmed by its precursor ion m/z of 392.0676 in positive ion mode. nih.gov

The use of LC coupled with a time-of-flight (TOF) mass spectrometer offers high mass accuracy, enabling confident identification of the compound. youngin.com The ACQUITY UPLC H-Class System coupled with the Xevo TQD is another platform that has been used for the analysis of disperse dyes, offering increased robustness, selectivity, and sensitivity. labrulez.com

Diode Array Detection (DAD)

Thin Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective tool for the screening and identification of this compound, particularly in environmental and textile samples. researchgate.netcetesb.sp.gov.brnih.gov It is often used as a preliminary analytical step before more sophisticated techniques like HPLC. researchgate.net

TLC analysis has been successfully employed to indicate the presence of this compound, along with other dyes, in industrial effluents and river water. cetesb.sp.gov.brnih.gov In one investigation, TLC was used to screen for colored and fluorescent compounds in environmental samples, proving to be a useful tool for routine analysis, especially in laboratories with limited resources. researchgate.net The standard DIN 54231 procedure for analyzing disperse dyes in consumer products includes TLC as a possible detection method. lcms.cz Although it is a powerful screening tool, for accurate quantification, it is often followed by HPLC. researchgate.net

Spectroscopic Characterization in Research

Spectroscopic techniques are fundamental in characterizing the properties of this compound, with UV-Vis spectroscopy being particularly important for assessing its photostability.

UV-Vis Spectroscopy for Photostability Assessment

UV-Vis spectroscopy is a key technique for studying the photostability of this compound, an azobenzene (B91143) derivative that can undergo trans → cis photoisomerization upon light irradiation. aip.orguchicago.edu This photo-induced change can be monitored by observing the decrease in absorbance at the dye's maximum absorption wavelength. aip.org

Research has shown that the photostability of this compound can be significantly enhanced by preparing it as a vapor-deposited glass. aip.orgaip.org The density of these glasses, controlled by the substrate temperature during deposition, is highly correlated with their photostability. uchicago.edunih.gov In one study, the most stable vapor-deposited glass of this compound was found to be 50 times more resistant to light irradiation than the liquid-cooled glass. uchicago.edu The photoisomerization process from the trans to the cis state is directly measured by the changes in the UV-Vis absorption spectrum. aip.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Formic Acid
Phosphoric Acid
Disperse Blue 373
Disperse Violet 93
4-nitro-2,6-dichloroaniline

Spectroscopic Ellipsometry in Thin Film Studies

Spectroscopic ellipsometry (SE) is a non-destructive optical technique used for the characterization of thin films. aip.orgsvc.org It measures the change in polarization of light upon reflection from a sample surface to determine properties like film thickness and complex refractive index. aip.orgsvc.org

In the study of azo dyes, SE is a valuable tool for understanding their optical properties when applied as thin films. epjap.orgcambridge.org For instance, Variable Angle Spectroscopic Ellipsometry (VASE) has been employed to investigate the optical constants of azo dyes and polymers doped with azo dyes. epjap.orgcambridge.org While specific studies focusing exclusively on this compound thin films using spectroscopic ellipsometry are not widely available, the principles and methodologies applied to other azo dyes are transferable.

Research on similar azo dye films demonstrates that SE can determine key optical parameters. spiedigitallibrary.orgresearchgate.net The technique involves modeling the experimental data, often using oscillator models like the Lorentz model, to extract the refractive index (n) and extinction coefficient (k) over a range of wavelengths. epjap.orgcambridge.org For complex films, such as those containing dichroic (polarization-dependent absorption) and birefringent (polarization-dependent refractive index) materials like some azo dyes, advanced modeling is necessary. aip.org

Mass Spectrometric (MS) Methods for Structure Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are particularly effective. nih.govlcms.cz

In LC-MS analysis, the compound is first separated from other components in a mixture by liquid chromatography and then ionized and detected by the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for disperse dyes. nih.govoup.com The mass spectrum of this compound typically shows an abundant [M+H]+ ion, which is the protonated molecule. oup.com

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the precursor ion and analyzing the resulting product ions. nih.gov This fragmentation pattern is characteristic of the molecule's structure. For this compound, the precursor ion with m/z 392.0676 is selected and subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions can be used to confirm the identity of the compound. nih.govyoungin.com For example, a fragment ion at m/z 255 has been observed for a similar disperse dye, indicating a specific loss from the precursor ion structure. youngin.com

The high mass accuracy of instruments like Time-of-Flight (TOF) mass spectrometers allows for the determination of the elemental composition of the precursor and fragment ions, further aiding in structure confirmation. youngin.com

Method Development and Validation for Environmental and Textile Samples

The analysis of this compound in environmental and textile samples is crucial for monitoring and regulatory purposes. nih.govnih.gov Method development and validation ensure that the analytical procedures are reliable, accurate, and sensitive enough for their intended purpose. researchgate.netoup.com

Several methods have been developed using High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including Diode Array Detectors (DAD) and mass spectrometers. lcms.cznih.gov Sample preparation is a critical step and often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix. oup.com

A common approach for textile samples involves extracting the dye with a suitable solvent, such as methanol (B129727), often with the aid of ultrasonication. lcms.cz The extract is then filtered and analyzed. lcms.cz For environmental water samples, a pre-concentration step using SPE is typically required to achieve the necessary detection limits. researchgate.netoup.com

The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of an analytical method, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these values vary depending on the analytical technique and the sample matrix.

Here is a table summarizing some reported LOD and LOQ values for this compound in different studies:

MethodMatrixLODLOQQuantitation Range
LC/MS/MSTextiles0.02–1.35 ng/mL0.06–4.09 ng/mL0.2-20 ng/mL
HPLC-DADWater0.84 ng-0.50-35 ng
LC-ESI-MS/MSWater~2.0 ng/L~8.0 ng/L2.0-100.0 ng/mL
LC-MS/MSTextiles-0.1 ng/mL0.1-100 ng/mL

Data from references 1, 5, 10, 16.

When analyzing complex samples like textiles and environmental water, the sample matrix can interfere with the analysis, a phenomenon known as the matrix effect. lcms.czresearchgate.net This can either suppress or enhance the analyte signal, leading to inaccurate quantification. researchgate.net It is therefore essential to evaluate and mitigate matrix effects during method validation.

In the analysis of this compound in textiles by LC/MS/MS, a significant matrix effect has been observed at lower concentrations (10 ng/mL), with signal suppression reported between 42.1% and 49.5%. lcms.cz At a higher concentration of 50 ng/mL, the matrix effect was less pronounced (71.3% to 87.7%). lcms.cz

Recovery studies are performed to assess the efficiency of the sample preparation procedure. The recovery rate is the percentage of the analyte that is successfully extracted from the sample matrix and measured. For textile samples, recovery rates for a range of disperse dyes, including this compound, have been reported to be between 81.8% and 114.1% at a concentration of 10 ng/mL and between 84.9% and 104.1% at 50 ng/mL. lcms.cz In another study on textiles, recovery rates for 23 dyes were found to be between 91.2% and 110.1%. sciex.com For environmental water samples, average recoveries greater than 70% with a relative standard deviation of less than 20% have been achieved for a set of nine disperse dyes after solid-phase extraction. oup.com

Mechanistic Studies of Disperse Orange 37 Interactions

Mechanism of Action in Biological Systems

The biological activity of Disperse Orange 37 stems from its ability to interact with cellular components and proteins. smolecule.com As an azo dye, it can be metabolized into potentially harmful aromatic amines by skin or gut bacteria, which can then be absorbed by the body. nih.govresearchgate.net

Cellular Interactions and Cytotoxic Effects

Research indicates that this compound can interact with cellular components, leading to cytotoxic effects. smolecule.com Studies have investigated the impact of DO37 and other disperse dyes on the viability and mitochondrial function of various cell lines.

Cell LineCompoundObserved EffectReference
MPEK-BL6 (Mouse Keratinocytes)Disperse Dyes (Group including DO37)Can influence cell viability and mitochondrial function. nih.gov
IPEC-J2 (Porcine Epithelial)Disperse Dyes (Group including DO37)Can influence cell viability and mitochondrial function. nih.gov
HepG2 (Human Hepatoma)Disperse Orange 1 (Related Azo Dye)Demonstrated cytotoxic and genotoxic effects. researchgate.net

Proposed Mechanisms for Allergic Reactions

This compound is recognized as a skin sensitizer (B1316253) and a cause of allergic contact dermatitis. scbt.comresearcher.life The primary mechanism for this sensitization is believed to follow the hapten hypothesis. nih.gov According to this model, small, chemically reactive molecules (haptens) like DO37 are not large enough to be recognized by the immune system on their own. However, they can penetrate the skin and covalently bind to larger endogenous proteins, forming a hapten-protein complex. nih.gov This complex is then recognized as foreign by the immune system, initiating an immune response that leads to sensitization and allergic contact dermatitis upon subsequent exposures. scbt.comnih.gov The lipophilic nature and weak binding of disperse dyes to synthetic fibers facilitate their transfer to the skin, making them more available for this process. scbt.comresearchgate.net

Peptide Reactivity Studies (e.g., Direct Peptide Reactivity Assay - DPRA)

To quantify the potential of a chemical to act as a hapten, the in chemico Direct Peptide Reactivity Assay (DPRA) is used. nih.goveurofins.com This assay measures the reactivity of a substance towards synthetic peptides containing nucleophilic amino acids, such as cysteine and lysine, mimicking the reaction with skin proteins. nih.goveurofins.com The depletion of these peptides after incubation with the test chemical is measured, typically by high-performance liquid chromatography (HPLC). eurofins.com

A study investigating the sensitization activity of twelve azobenzene (B91143) disperse dyes, including this compound, utilized the DPRA. nih.gov The findings showed that all tested dyes reacted with the nucleophilic peptides in a dose-dependent manner, following pseudo-first-order kinetics. nih.govnih.gov The reactivity of the dyes was found to correlate with their electrophilic properties. nih.govnih.gov These results support the hypothesis that azobenzene disperse dyes can function as immune sensitizers by covalently binding to proteins. nih.gov In a separate assay, this compound was categorized as an "extreme sensitizer". researcher.life

CompoundAssay MethodKey FindingKinetic Rate ConstantReference
This compoundDPRA (HPLC-based)Reacts with nucleophilic peptides in a dose-dependent manner.Up to 0.04 hr⁻¹ (for the group of dyes tested) nih.govnih.gov

Photophysical and Photochemical Reaction Mechanisms

As an azobenzene derivative, this compound exhibits interesting photophysical and photochemical properties, particularly photoisomerization. osti.govuchicago.edu This behavior is central to its photostability, a critical factor in materials science applications like organic electronics. osti.govaps.org

Photoisomerization Processes

The core photochemical process for azobenzene compounds is a reversible trans ↔ cis isomerization around the central nitrogen-nitrogen double bond (-N=N-). osti.govuchicago.eduacs.org When irradiated with light of a suitable wavelength, the thermodynamically more stable trans isomer can convert to the cis isomer. osti.govuchicago.edu The cis state can then relax back to the trans state, either thermally or by irradiation with a different wavelength of light. osti.gov This isomerization involves significant molecular rearrangement. osti.gov For the process to occur, the molecule requires sufficient free volume to accommodate the change in its geometry. uchicago.edu The isomerization can proceed through two primary mechanisms: a rotation around the N=N bond or an in-plane inversion at one of the nitrogen centers. acs.orgacs.org Studies suggest that for many azobenzenes, the rotation mechanism dominates after excitation. acs.org

Molecular Packing and Photostability Modulation in Amorphous Materials

The efficiency of the photoisomerization process, and thus the photostability of the material, is highly dependent on the molecule's local environment. osti.govuchicago.edu In amorphous solid states (glasses), the arrangement and density of molecules, known as molecular packing, can significantly modulate photostability. osti.govwisconsin.edu

Research has shown that preparing glassy thin films of this compound using physical vapor deposition (PVD) can create materials with substantially higher density and greater photostability compared to standard liquid-cooled glasses. osti.govnih.gov By optimizing the substrate temperature during deposition (typically around 0.85 times the glass transition temperature, Tg), it is possible to achieve denser and more stable molecular packing. osti.govacs.org This tight packing creates higher energy barriers for the molecular rearrangement required for photoisomerization, effectively inhibiting the reaction. uchicago.edu

Studies on DO37 have demonstrated a strong correlation between glass density and photostability. osti.govaps.org A vapor-deposited glass with a density increase of just 1.3% was found to be 50 times more photostable (i.e., more resistant to light-induced changes) than the corresponding liquid-cooled glass. osti.govwisconsin.eduacs.org This enhanced stability is characterized by monitoring changes in the material's density and birefringence during light irradiation. osti.govuchicago.edu These findings are significant for designing more durable organic electronic devices, such as OLEDs and organic photovoltaics. aps.orgwisconsin.edu

Glass Preparation MethodSubstrate TemperatureRelative Density IncreasePhotostability Enhancement FactorReference
Liquid-Cooled (LC) GlassN/ABaseline (0%)1x (Baseline) osti.gov
Physical Vapor Deposition (PVD)Optimized (e.g., 255 K or 0.86 Tg)Up to 1.3%Up to 50x osti.govwisconsin.edu

Influence of Glass Density on Photostability

The photostability of the azo dye this compound (DO37) is significantly influenced by the density of the glassy matrix in which it is embedded. nih.govosti.gov Research has shown that preparing organic glasses through physical vapor deposition (PVD) can lead to a substantial improvement in their photostability compared to amorphous materials created through other methods. nih.govosti.gov Specifically for DO37, which is an azobenzene derivative, its photostability can be enhanced by a factor of 50 when prepared in a PVD glass compared to a liquid-cooled glass. nih.govosti.govosti.gov This increased stability is directly correlated with the density of the glass. nih.govosti.gov

Studies utilizing glassy thin films of DO37 have demonstrated that as the density of the glass increases, its resistance to light-induced changes also increases. nih.govosti.govuchicago.edu By optimizing the substrate temperature during the PVD process, it is possible to create glasses with up to a 1.3% increase in density. nih.govosti.gov This seemingly small increase in density has a profound effect on photostability, slowing the photoisomerization of DO37 significantly. rsc.org For instance, a 1.3% increase in glass density can decrease the rate of photoisomerization by a factor of 50. rsc.org

The mechanism behind this enhanced stability lies in the reduced free volume within the denser glass structure. The trans-to-cis photoisomerization of azobenzene derivatives like DO37 requires a certain amount of local volume for the molecular rearrangement to occur. rsc.org In a more densely packed glass, the mobility of the dye molecules is restricted, which in turn inhibits the conformational changes required for photoisomerization. inoe.ro Coarse-grained molecular simulations support these experimental findings, indicating that glasses with higher density exhibit substantially increased photostability. nih.govosti.gov

The rigidity of the host matrix plays a crucial role; a more rigid environment can immobilize the dye molecules and keep them separated, thus preventing aggregation and affecting the material's response to illumination. inoe.roresearchgate.net While efficient glass packing can inhibit both photodegradation and photoisomerization, the latter is more sensitive to changes in glass density. rsc.org

Table 1: Correlation between Glass Density and Photostability of this compound

Glass Preparation MethodRelative Density Change (%)Photostability Enhancement FactorKey Observation
Liquid-Cooled GlassBaseline1 (Reference)Lower photostability due to less dense molecular packing. nih.govosti.gov
Physical Vapor Deposition (PVD)Up to +1.3%Up to 50Significant increase in photostability with increased density. nih.govosti.govrsc.org
Aged Liquid-Cooled Glass~+0.18%Slightly more than 1Minimal improvement in photostability compared to PVD glasses. rsc.org

Reactivity of Azo Group and Derivatives

The azo group (-N=N-) is the central functional group in this compound and is susceptible to reduction, a reaction that leads to the formation of corresponding amines. smolecule.com This reduction involves the cleavage of the azo bond. The process can be catalyzed by various reducing agents, with sodium dithionite (B78146) being a commonly used example. Other reducing agents like zinc dust in acidic conditions can also facilitate this reaction.

For this compound, the reduction would yield two primary aromatic amines. Based on its synthesis from 2,6-dichloro-4-nitroaniline (B1670479) and N-ethyl-N-cyanoethylaniline, the expected reduction products would be 2,6-dichloro-4-nitroaniline and N-ethyl-N-cyanoethyl-p-phenylenediamine. smolecule.com

Table 2: Reduction of this compound

Reaction TypeCommon Reagents/ConditionsPrimary ProductsSignificance
Chemical ReductionSodium dithionite, Zinc dust in acidic conditions. Corresponding aromatic amines. smolecule.comUsed in chemical analysis and can lead to decolorization of the dye.
Bacterial ReductionSkin bacteria (e.g., Staphylococcus, Corynebacterium). researchgate.netAromatic amines. researchgate.netHas implications for skin sensitization and potential toxicity. nih.govresearchgate.net

This compound itself is synthesized through a diazotization reaction followed by an azo coupling step. smolecule.com The synthesis starts with an aromatic amine, such as 2,6-dichloro-4-nitroaniline, which is treated with sodium nitrite (B80452) and a strong acid like hydrochloric acid to form a diazonium salt. smolecule.com This diazonium salt is then coupled with a coupling component, in this case, N-ethyl-N-cyanoethylaniline, to form the final this compound dye. smolecule.com

The amino group on derivatives of azobenzene compounds can undergo further diazotization reactions. smolecule.comgoogle.com For example, 4-aminoazobenzene (B166484) can be diazotized by treating it with sodium nitrite in an acidic medium at low temperatures (0-5°C). google.com The resulting diazonium salt is a versatile intermediate that can be used to synthesize a wide range of other azo dye derivatives. google.com This is achieved by coupling the newly formed diazonium salt with various aromatic compounds, such as substituted naphthylamines or other aromatic amines. google.comresearchgate.netsapub.org

This process of diazotizing an amino-substituted azo dye and then coupling it to another molecule allows for the extension of the conjugated system and the creation of new dyes with different colors and properties. The specific reaction conditions, such as temperature and pH, are crucial for controlling the outcome of the diazotization and subsequent coupling reactions to ensure high yield and purity of the desired derivative.

Regulatory Science and Risk Assessment Pertaining to Disperse Orange 37

Regulatory Status and Classifications (e.g., EU Commission, REACH)

Disperse Orange 37 is subject to various regulations and classifications globally due to health and environmental concerns. Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a Skin Sensitizer (B1316253), Category 1. nih.govsigmaaldrich.comechemi.com This classification is based on notifications to the European Chemicals Agency (ECHA) C&L Inventory, where a high percentage of notifiers have assigned this hazard statement. nih.govechemi.comsmolecule.com

The European Union has specifically addressed this compound within its regulatory frameworks. The EU Commission Regulation (EU) 2020/2081, which amends Annex XVII of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, lists this compound as a substance restricted in tattoo inks and permanent make-up. nih.goveuropa.eulegislation.gov.uk

Table 1: GHS Classification for this compound

Hazard ClassHazard CategoryHazard StatementSignal WordPictogram
Skin Sensitization1H317: May cause an allergic skin reaction. nih.govWarningGHS07 sigmaaldrich.com

This compound is widely recognized as a contact allergen, particularly in the context of textiles. sigmaaldrich.comsatra.com Its potential to cause allergic contact dermatitis has led to its inclusion in lists of allergenic dyes. satra.com Due to its known allergenic properties, it is often used as a positive control or a standard dye in scientific assays designed to identify and evaluate allergy-inducing dyes present in textile products. sigmaaldrich.comsmolecule.com Several international standards and regulations for textiles specifically target such allergenic dyes. For instance, the Korean Industrial Standard KS K 0736:2014, which outlines testing methods for allergenic disperse dyes in textiles, includes this compound (also known as Disperse Orange 76/59) among the 22 regulated dyes. sgs.com

Reflecting its status as a hazardous substance, the use of this compound is restricted in various consumer products, most notably textiles and tattoo inks. The EU's REACH regulation, through Commission Regulation (EU) 2020/2081, imposes a strict concentration limit of 0.1% (1000 mg/kg) for this compound in mixtures used for tattooing purposes. nih.goveuropa.eulegislation.gov.uk

In the textile industry, several standards and retail-specific regulations limit its presence. The bluesign® Restricted Substances List (RSL) prohibits the use of sensitizing disperse dyes classified with the risk phrase H317, such as this compound, for articles that have direct and prolonged skin contact, especially for baby products. bluesign.com Furthermore, major retailers have established their own Restricted Substances Lists; for example, Tesco specifies a limit of 0.1 mg/kg for this compound in textiles and footwear. tescoplc.com Similarly, other brands like Regatta mandate that allergenic disperse dyes must not be present above 1 mg/L in extract. regatta.com

Table 2: Selected Regulatory and Industry Restrictions for this compound

Regulation / StandardProduct CategoryLimitReference
EU REACH Regulation (EC) 2020/2081Tattoo Inks / Permanent Make-up0.1% by weight (1000 mg/kg) nih.goveuropa.eulegislation.gov.uk
bluesign® RSLTextiles (Usage Range A)Not allowed bluesign.com
Tesco RSLTextiles & Footwear0.1 mg/kg tescoplc.com
Regatta RSLAll items1 mg/L in extract regatta.com
Korean Industrial Standard KS K 0736TextilesListed as a regulated allergenic dye sgs.com

Listing as an Allergen

Risk Assessment Methodologies in Environmental and Human Health Contexts

Risk assessment for this compound involves evaluating its potential to harm human health and the environment. Methodologies often utilize the substance as a model compound to study the broader risks associated with textile dye effluents. sigmaaldrich.comsmolecule.com These studies investigate its carcinogenic and mutagenic potential, which is crucial for understanding the health risks posed when such effluents are released into the environment, particularly into drinking water sources. sigmaaldrich.com However, a comprehensive risk assessment has been hampered by a lack of complete toxicological data, especially concerning its carcinogenicity. europa.eu

A key aspect of the environmental risk assessment of this compound is its contribution to the mutagenicity of water bodies receiving textile effluent. A significant study on the Cristais River in Brazil employed bioassay-directed chemical analysis to investigate the impact of a local dye processing plant. cetesb.sp.gov.brcapes.gov.br The research identified this compound as one of three dyes from a commercial product that contributed to the mutagenic activity found in the river water and in the sludge of a downstream drinking water treatment plant (DWTP). cetesb.sp.gov.brcapes.gov.brepa.gov

In the Salmonella/microsome assay (Ames test) with the YG1041 strain and metabolic activation (S9), this compound exhibited a mutagenic response of 280 revertants per microgram. cetesb.sp.gov.brcapes.gov.brepa.gov Further analysis of the treated effluent indicated that this compound was responsible for approximately 6% of the sample's mutagenicity in the presence of S9. researchgate.net These findings demonstrate that even after treatment, dye-containing effluents can remain a source of mutagenic compounds in the environment.

Table 3: Mutagenic Activity of Disperse Dyes from Cristais River Study

Dye ComponentMutagenic Response (revertants/µg) for YG1041 with S9
C.I. Disperse Blue 3736300
C.I. Disperse Violet 934600
C.I. This compound280
Source: Umbuzeiro et al., 2005 cetesb.sp.gov.brcapes.gov.brepa.gov

The presence of this compound in industrial effluents poses a direct challenge to drinking water safety, as many rivers that receive such discharges also serve as sources for municipal water supplies. sigmaaldrich.comsmolecule.com The study of the Cristais River, which serves as a drinking water source, highlighted this risk. capes.gov.brepa.gov Researchers detected this compound in the raw water entering the DWTP and in the sludge produced during the treatment process, at concentrations of 126 µg/L in the treated industrial effluent. researchgate.net Although thin-layer chromatography did not detect the dye in the final, treated drinking water, its presence in the raw water and its accumulation in the treatment sludge indicate an indirect impact on the quality of the drinking water supply and underscore the potential for human exposure. cetesb.sp.gov.brcapes.gov.br This has led to calls for more thorough characterization and monitoring of such discharges to fully assess the human and ecological risks. capes.gov.brepa.gov

Evaluation of Mutagenic Contribution to Environmental Samples

Standardization of Testing and Analytical Procedures

To enforce regulations and support risk assessment, standardized analytical methods for detecting and quantifying this compound are essential. Various national and international bodies have developed or endorsed specific procedures. The Korean Agency for Technology and Standards (KATS), for example, established the Korean Industrial Standard KS K 0736:2014, which specifies a test method for determining the content of 22 allergenic disperse dyes, including this compound, in textiles. sgs.com The prescribed method involves extraction with methanol (B129727) followed by analysis using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Mass Spectrometry (MS). sgs.com

For environmental samples like wastewater, advanced methods such as solid-phase extraction (SPE) followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are recommended for their high sensitivity and ability to correct for matrix effects. A specific LC-MS/MS method has been developed for the simultaneous screening and quantification of 47 restricted synthetic dyes in textiles, which includes this compound. lcms.cz The availability of certified analytical standards is crucial for the accuracy and validation of these testing methods.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Disperse Orange 37 with high yield and purity?

  • Methodological Answer : Design experiments using factorial Design of Experiments (DOE) to systematically vary parameters such as reaction temperature, catalyst concentration, and reaction time. Employ High-Performance Liquid Chromatography (HPLC) to assess purity and gravimetric analysis for yield quantification. Validate reproducibility by repeating trials under controlled conditions. Reference established synthesis protocols for azo dyes while adapting solvent systems and purification steps (e.g., recrystallization) to the compound’s physicochemical properties .

Q. How can the solubility profile of this compound in common industrial solvents be systematically determined?

  • Methodological Answer : Prepare saturated solutions in solvents (e.g., ethanol, acetone, dimethylformamide) at controlled temperatures (20–80°C). Use UV-Vis spectroscopy to measure equilibrium concentrations via calibration curves. Perform triplicate trials to ensure precision, and report results as mass/volume solubility. Statistical tools like ANOVA can identify solvent-specific solubility trends .

Q. What spectroscopic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Combine Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., azo bonds, nitro groups) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation. Cross-reference spectral data with computational simulations (e.g., density functional theory) to confirm assignments. For quantification, use Mass Spectrometry (MS) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal degradation mechanisms of this compound across different studies?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) under inert and oxidative atmospheres to isolate degradation pathways. Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile byproducts. Compare results with literature using meta-analysis to reconcile discrepancies, emphasizing variables like heating rate and sample morphology. Validate findings through collaborative reproducibility studies .

Q. What experimental designs are recommended for assessing the photocatalytic degradation efficiency of this compound in wastewater treatment simulations?

  • Methodological Answer : Simulate wastewater matrices with controlled pH, ionic strength, and organic load. Use TiO₂ or ZnO catalysts under UV/visible light irradiation. Monitor degradation kinetics via UV-Vis absorbance decay and LC-MS to track intermediate formation. Apply pseudo-first-order kinetic models and assess mineralization via Total Organic Carbon (TOC) analysis. Include control experiments (e.g., dark adsorption, catalyst-free systems) to isolate photocatalytic effects .

Q. How should ecotoxicological studies be structured to evaluate the long-term impact of this compound on aquatic ecosystems?

  • Methodological Answer : Follow OECD guidelines for chronic toxicity testing using model organisms (e.g., Daphnia magna, zebrafish embryos). Expose organisms to sublethal concentrations over multiple generations, measuring endpoints like reproductive success, growth inhibition, and biomarker responses (e.g., oxidative stress enzymes). Complement with microcosm studies to assess bioaccumulation and trophic transfer. Use statistical tools like dose-response modeling and hazard quotient calculations to extrapolate environmental risks .

Methodological Considerations

  • Data Validation : Ensure statistical rigor by reporting confidence intervals, effect sizes, and p-values, avoiding overreliance on binary significance thresholds .
  • Safety Protocols : Adapt handling procedures (e.g., PPE, ventilation) based on this compound’s hazard profile, referencing analogous safety data for structurally related dyes (e.g., Disperse Orange 3) .
  • Reproducibility : Document all experimental parameters (e.g., equipment calibration, solvent purity) in line with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.